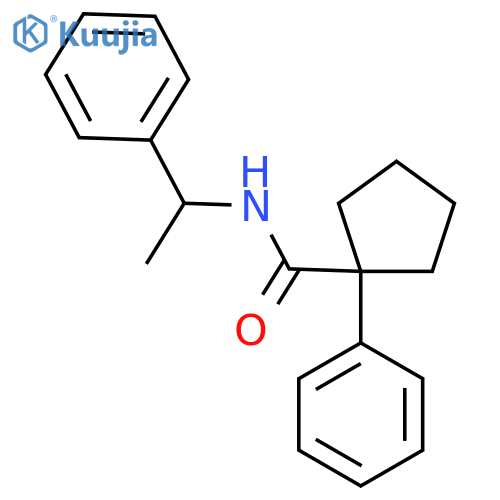Cas no 1024202-19-4 (1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide)
1-フェニル-N-(1-フェニルエチル)シクロペンタン-1-カルボキサミドは、シクロペンタン骨格にフェニル基とカルボキサミド基が結合した特異な構造を持つ化合物です。この分子は、立体障害を生じる1-フェニルエチルアミン部位を有しており、不斉合成や医薬品中間体としての応用が期待されます。高い立体選択性を示す点が特徴で、触媒的不斉反応におけるキラル補助剤や有機合成の構築ブロックとして有用です。また、芳香環と極性アミド基の共存により、分子間相互作用の調整が可能であり、材料科学分野での機能性材料開発にも適しています。結晶性が良好なため、X線結晶構造解析による立体配置の決定が容易という利点もあります。

1024202-19-4 structure
商品名:1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
CAS番号:1024202-19-4
MF:C20H23NO
メガワット:293.402725458145
MDL:MFCD03839588
CID:5024536
1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
- (PHENYLCYCLOPENTYL)-N-(1-PHENYLETHYL)FORMAMIDE
- 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
-
- MDL: MFCD03839588
- インチ: 1S/C20H23NO/c1-16(17-10-4-2-5-11-17)21-19(22)20(14-8-9-15-20)18-12-6-3-7-13-18/h2-7,10-13,16H,8-9,14-15H2,1H3,(H,21,22)
- InChIKey: VFLDIBRTDCACET-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C2C=CC=CC=2)CCCC1)NC(C)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 360
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 4.5
1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-10238-1MG |
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide |
1024202-19-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| abcr | AB164063-1 g |
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide |
1024202-19-4 | 1g |
€211.30 | 2022-09-01 | ||
| Key Organics Ltd | MS-10238-20MG |
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide |
1024202-19-4 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | MS-10238-50MG |
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide |
1024202-19-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| abcr | AB164063-10g |
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide; . |
1024202-19-4 | 10g |
€482.50 | 2024-04-21 | ||
| abcr | AB164063-5 g |
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide |
1024202-19-4 | 5g |
€377.50 | 2022-09-01 | ||
| abcr | AB164063-1g |
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide; . |
1024202-19-4 | 1g |
€211.30 | 2024-04-21 | ||
| Key Organics Ltd | MS-10238-10MG |
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide |
1024202-19-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| abcr | AB164063-10 g |
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide |
1024202-19-4 | 10g |
€482.50 | 2022-09-01 | ||
| Key Organics Ltd | MS-10238-5MG |
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide |
1024202-19-4 | >90% | 5mg |
£46.00 | 2025-02-09 |
1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
1024202-19-4 (1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1024202-19-4)1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide

清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0